![molecular formula C17H27N5O4 B1528080 Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate CAS No. 1250997-39-7](/img/structure/B1528080.png)
Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate
Overview
Description
Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate is a useful research compound. Its molecular formula is C17H27N5O4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bicyclic [6 + 6] Systems
This compound is a type of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, which are types of bicyclic [6 + 6] systems . These systems have significant biological characteristics and have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Methods
The compound can be used in various synthesis methods. The reactivities of the substituents linked to the ring carbon and nitrogen atoms are particularly important in these processes .
Biological Applications
The compound has potential biological applications. It’s part of a class of compounds that have been studied for their biological characteristics .
Antibacterial Activity
A series of novel fluoroquinolone derivatives, which include a similar structure to this compound, were evaluated for their in vitro antibacterial activity . These compounds exhibited good growth inhibitory potency against certain bacterial strains .
Biologically Active Derivatives
The compound can be used to synthesize new potential biologically active derivatives . These derivatives, in which the sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to a number of secondary amines, have been synthesized .
Antioxidative Properties
While not directly related to the compound , a similar compound, 2,6-di-tert-butylphenol, has been modified and studied for its antioxidative properties . This suggests potential antioxidative applications for the compound as well.
properties
IUPAC Name |
ditert-butyl 2-amino-7,9-dihydro-6H-pyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-16(2,3)25-14(23)21-7-8-22(15(24)26-17(4,5)6)12-9-19-13(18)20-11(12)10-21/h9H,7-8,10H2,1-6H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSQSEQOLCFUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C2=CN=C(N=C2C1)N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate](/img/structure/B1527999.png)
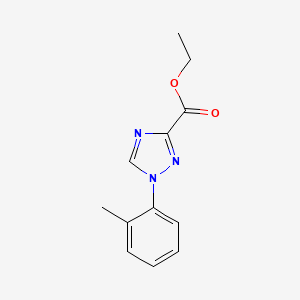

![6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1528004.png)
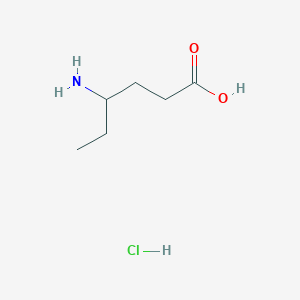
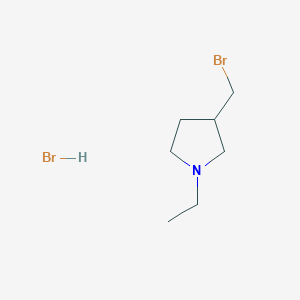

![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid](/img/structure/B1528012.png)
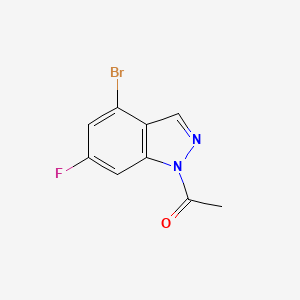
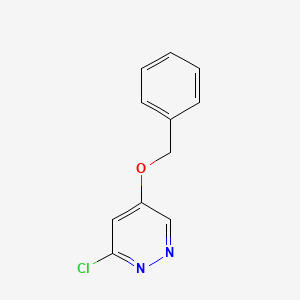
![Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1528017.png)
![3-(2-Benzyloxy-ethoxymethyl)-3-[(2,2,2-trifluoro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1528018.png)
![7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate](/img/structure/B1528019.png)
![1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid](/img/structure/B1528020.png)